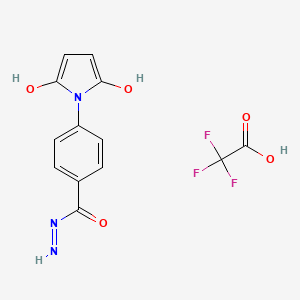
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzohydrazide core linked to a pyrrolidine ring, with a trifluoroacetate group enhancing its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate typically involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of trifluoroacetic acid as a catalyst can further enhance the reaction efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted benzohydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The compound exerts its effects primarily through the interaction with specific molecular targets such as enzymes and receptors. The trifluoroacetate group enhances its binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor functions. The pyrrolidine ring plays a crucial role in the compound’s ability to interact with biological macromolecules, facilitating its incorporation into various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- N-Phenylmaleimide
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid
Uniqueness
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate stands out due to its enhanced stability and reactivity conferred by the trifluoroacetate group. This makes it more suitable for applications requiring high chemical stability and specific reactivity profiles .
Eigenschaften
Molekularformel |
C13H10F3N3O5 |
|---|---|
Molekulargewicht |
345.23 g/mol |
IUPAC-Name |
4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H9N3O3.C2HF3O2/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;3-2(4,5)1(6)7/h1-6,12,15-16H;(H,6,7) |
InChI-Schlüssel |
LUEICJHGNZWQGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
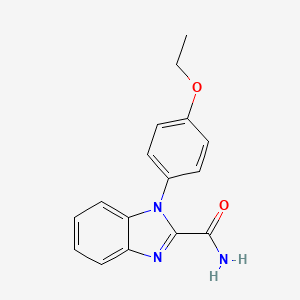
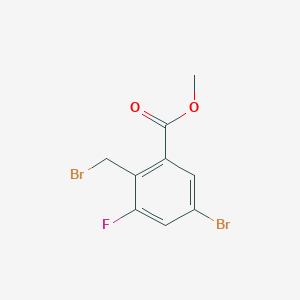
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
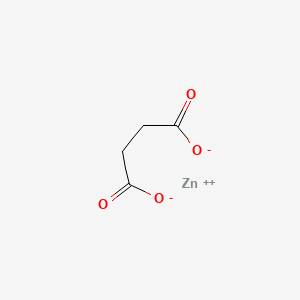
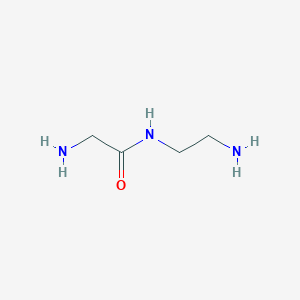
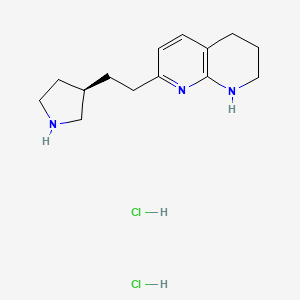
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
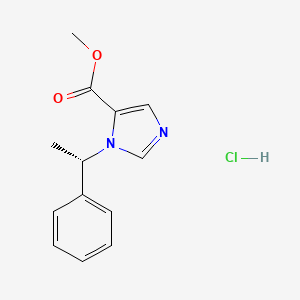

![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
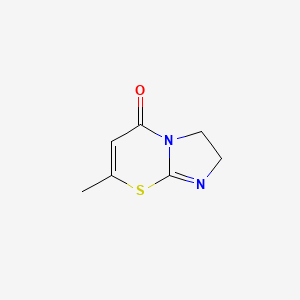
![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
